Bienvenue dans la boutique en ligne BenchChem!

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Fragment-based drug design Permeability Solubility

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is a disubstituted benzoic acid building block (C₁₆H₁₄Cl₂O₄, MW 341.19) bearing a 3,4-dichlorobenzyl ether at the 4-position and an ethoxy group at the 3-position. It is supplied as a research chemical (purity ≥97%, storage at 2–8°C) and is primarily utilized as a synthetic intermediate in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C16H14Cl2O4
Molecular Weight 341.18
CAS No. 938356-44-6
Cat. No. B2733015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid
CAS938356-44-6
Molecular FormulaC16H14Cl2O4
Molecular Weight341.18
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O4/c1-2-21-15-8-11(16(19)20)4-6-14(15)22-9-10-3-5-12(17)13(18)7-10/h3-8H,2,9H2,1H3,(H,19,20)
InChIKeyDJEIEYVLILZEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid (CAS 938356-44-6): Structural and Physicochemical Baseline for Procurement


4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is a disubstituted benzoic acid building block (C₁₆H₁₄Cl₂O₄, MW 341.19) bearing a 3,4-dichlorobenzyl ether at the 4-position and an ethoxy group at the 3-position . It is supplied as a research chemical (purity ≥97%, storage at 2–8°C) and is primarily utilized as a synthetic intermediate in medicinal chemistry and fragment-based drug discovery . The compound class (benzoic acid ethers) is known to probe enzyme active sites, as demonstrated by crystallographic fragment screens against β-lactamase OXA-48 [1].

Why 3,4-Dichlorobenzyl-3-ethoxybenzoic Acid Cannot Be Replaced by Other Dichlorobenzyl Isomers or De-Ethoxy Analogs


Within the fragment-based drug discovery paradigm, even subtle changes in the chlorine substitution pattern on the benzyl ring or the removal of the 3-ethoxy group can drastically alter the vector of hydrogen-bonding interactions, conformational flexibility, and electronic distribution [1]. For example, crystallographic studies on related benzoic acid fragment libraries targeting OXA-48 β-lactamase have demonstrated that analog-specific binding conformations (R₁ vs. R₂ binders) are determined by the precise positioning of substituents, directly impacting the resulting enzyme-inhibitor interaction map and the starting point for medicinal chemistry optimization [2]. Generic substitution without matched biochemical data therefore risks undermining the specific intermolecular contacts that a research program has already established or is seeking to explore.

Quantitative Differentiation of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid from Its Closest Analogs


Increased Topological Polar Surface Area (TPSA) vs. the De-Ethoxy Analog (CAS 56442-18-3)

The 3-ethoxy substituent increases the computed TPSA from 46.53 Ų (de-ethoxy analog) to 55.76 Ų . This shift is relevant for tuning blood–brain barrier permeability and aqueous solubility in lead optimization.

Fragment-based drug design Permeability Solubility

Higher Lipophilicity (LogP) vs. the De-Ethoxy Analog (CAS 56442-18-3)

The computed LogP for the target compound is 4.67, compared to 4.27 for the analog lacking the 3-ethoxy group . This difference of 0.40 log units is chemically consistent with the addition of a two-carbon alkyl ether.

Lipophilicity Metabolic stability Fragment ranking

Distinct Chlorine Substitution Pattern vs. 2,4- and 2,6-Dichloro Isomers Modulates Electronic Properties

The 3,4-dichloro substitution pattern on the benzyl ring creates a dipole moment vector distinct from the 2,4- or 2,6-dichloro isomers [1]. Standard computational tools (ChemScene) assign identical bulk properties (TPSA 55.76, LogP 4.67) to the 3,4- and 2,6-isomers, indicating that these simple descriptors are insufficient for differentiation; however, the electronic distribution and steric accessibility of the chlorine atoms differ, which can influence halogen bonding interactions with protein targets.

Halogen bonding SAR CYP inhibition

3-Ethoxy Group as a Synthetic Differentiation Point vs. 3-Methoxy and 3-H Analogs

The 3-ethoxy group provides a bulkier, more lipophilic substituent than the corresponding 3-methoxy or 3-H analogs, while still permitting further chemical elaboration . In the context of the OXA-48 fragment library, 3-substituted benzoic acids were shown to interact with active-site arginine and tyrosine residues via their carboxylate and substituent groups; the ethoxy oxygen can serve as a hydrogen bond acceptor with distinct geometry compared to methoxy.

Synthetic handle Metabolic soft spot Fragment elaboration

Best-Fit Research Scenarios for Procuring 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid


Fragment-Based Lead Discovery Targeting Enzymes with Precedented Benzoic Acid Binding

Research groups employing fragment screening against enzymes such as β-lactamases (e.g., OXA-48) or other targets with known carboxylic acid binding sites can use this compound as part of a focused library. The 3,4-dichlorobenzyl-3-ethoxy substitution pattern presents a defined hydrogen-bond acceptor profile (TPSA 55.76 Ų) and moderate lipophilicity (LogP 4.67), suitable for initial hit identification and subsequent structure-guided optimization .

Structure-Activity Relationship (SAR) Studies on Halogen Bonding and Substituent Vector Effects

When a lead series has identified a benzyl ether benzoic acid pharmacophore, this exact compound enables precise interrogation of the 3,4-dichloro arrangement versus its 2,4- and 2,6-dichloro isomers. Procurement of the exact isomer ensures that observed biological differences are attributable to the halogen bonding geometry and steric effects, rather than to impurities or isomeric mixtures [1].

Synthetic Intermediate for Complex Molecule Assembly (e.g., cPLA₂α Inhibitor Analogues)

Given that the 3,4-dichlorobenzyl motif is a key structural element in known cPLA₂α inhibitors such as ecopladib, this building block can serve as a direct intermediate for the synthesis of novel indole or other heterocyclic inhibitors. The 3-ethoxy and 4-benzyl ether groups provide orthogonal synthetic handles for further diversification [2].

Physicochemical Parameter Benchmarking for Fragment Library Design

As a representative member of the 3-alkoxy-4-benzyloxybenzoic acid series, the compound's computed properties (TPSA 55.76, LogP 4.67, H_Acceptors 3, H_Donors 1, Rotatable_Bonds 6) can serve as a calibration point for computational models predicting fragment solubility, permeability, and protein binding efficiency .

Quote Request

Request a Quote for 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.